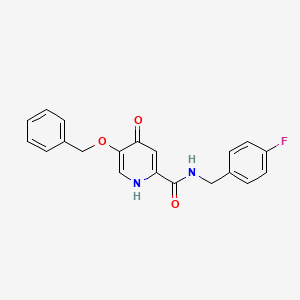

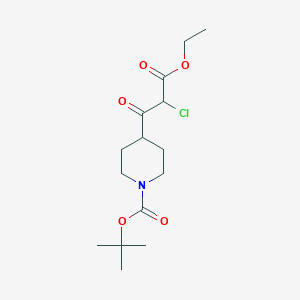

5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

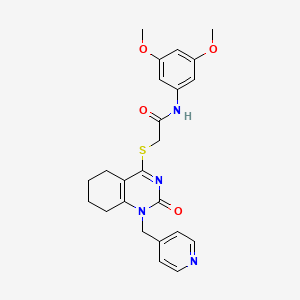

The compound “5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide” is likely a complex organic molecule. It appears to contain a dihydropyridine ring, which is a common structure in many pharmaceutical compounds. The benzyloxy and fluorobenzyl groups are likely to influence the compound’s physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring and the addition of the benzyloxy and fluorobenzyl groups. Without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a dihydropyridine ring substituted with benzyloxy and fluorobenzyl groups. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the dihydropyridine ring and the benzyloxy and fluorobenzyl groups. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the dihydropyridine ring, benzyloxy, and fluorobenzyl groups) would all play a role .Aplicaciones Científicas De Investigación

Polymer Science Applications

Research has led to the synthesis of aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain, utilizing multi-ring flexible dicarboxylic acids. These polyamides exhibit significant amorphous properties, solubility in polar solvents, and thermal stability, making them suitable for creating tough, flexible films used in high-performance materials. The detailed synthesis process, involving nucleophilic displacement and direct polycondensation, highlights the compound's potential in developing advanced polymer materials with desired thermal and mechanical properties (Hsiao & Yu, 1996).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound serves as a precursor in the synthesis of potent HIV integrase inhibitors, a critical target in AIDS therapy. Structural modifications of dihydroxypyrimidine carboxamides have led to the development of inhibitors with significant potency and favorable pharmacokinetic properties, showcasing the compound's utility in designing novel antiviral agents with potential clinical applications (Pace et al., 2007).

Neuroscience Research

In neuroscience research, derivatives of this compound have been explored for their role in modulating feeding behavior and compulsive food consumption. Studies have indicated that certain antagonists targeting orexin receptors, to which the compound is structurally related, can selectively reduce binge eating in animal models without affecting normal food intake. This suggests potential applications in treating eating disorders and compulsive behavior syndromes (Piccoli et al., 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c21-16-8-6-14(7-9-16)11-23-20(25)17-10-18(24)19(12-22-17)26-13-15-4-2-1-3-5-15/h1-10,12H,11,13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIZHRPWQUVAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-phenyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2711223.png)

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)

![2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde](/img/structure/B2711226.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2711230.png)

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2711231.png)

![{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2711236.png)